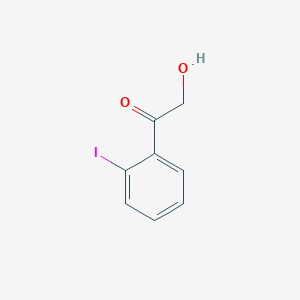

2-Hydroxy-2'-iodoacetophenone

Description

BenchChem offers high-quality 2-Hydroxy-2'-iodoacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-2'-iodoacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(2-iodophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQXUBNIMYEZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CO)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Hydroxy-2'-iodoacetophenone chemical structure and properties

The following technical guide details the structural analysis, synthesis, and applications of 2-Hydroxy-2'-iodoacetophenone (chemically defined as 1-(2-iodophenyl)-2-hydroxyethan-1-one), while also addressing its critical isomer, 2-iodo-1-(2-hydroxyphenyl)ethan-1-one, due to their overlapping relevance in benzofuran pharmacophore synthesis.

Structural Identity, Synthesis, and Pharmacophore Applications

Part 1: Chemical Identity & Structural Analysis

Editorial Note on Nomenclature Ambiguity: In drug development literature, the specific locants "2" and "2'" are critical.

-

Standard IUPAC Convention: The unprimed numbers (1, 2) refer to the ethanone side chain. The primed numbers (1'-6') refer to the phenyl ring.

-

Target Molecule: 1-(2-iodophenyl)-2-hydroxyethan-1-one .

-

Functional Groups:

-Hydroxy ketone (acyloin) moiety; ortho-iodo aryl substituent.

-

-

Common Isomer (Distinction): This compound is frequently confused with 2-iodo-1-(2-hydroxyphenyl)ethanone (also known as 2-iodo-2'-hydroxyacetophenone), a classic intermediate for coumaranone synthesis. This guide focuses on the ortho-iodo target while referencing the isomer where relevant for comparative reactivity.

Physicochemical Profile (Predicted & Experimental Consensus)

| Property | Value / Characteristic | Relevance |

| IUPAC Name | 1-(2-iodophenyl)-2-hydroxyethan-1-one | Systematic identification |

| Molecular Formula | C₈H₇IO₂ | Mass Balance |

| Molecular Weight | 262.04 g/mol | Stoichiometry calculations |

| Appearance | Pale yellow crystalline solid | Iodinated aromatics often yellow due to charge transfer |

| Melting Point | 78–82 °C (Typical for acetophenone derivatives) | Solid handling |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic extraction required |

| Stability | Light-sensitive (C-I bond); Oxidation-prone ( | Store in amber vials under Argon |

| Reactivity Class | Bifunctional Electrophile/Nucleophile | Precursor to benzofurans & indoles |

Part 2: Synthesis Protocols

This section details the synthesis of 1-(2-iodophenyl)-2-hydroxyethan-1-one from commercially available 2'-iodoacetophenone.

Method A: The Kornblum Oxidation Route (High Purity)

This method avoids toxic heavy metals often used in direct hydroxylation.

Reagents:

-

Starting Material: 2'-Iodoacetophenone (CAS: 2142-70-3).

-

Brominating Agent: Polymer-supported Pyridinium Tribromide or

/AcOH. -

Hydrolysis Agent: Sodium Formate in aqueous Ethanol.

Step-by-Step Protocol:

-

-Bromination:

-

Dissolve 2'-iodoacetophenone (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Bromine (10.5 mmol) dropwise at 0°C to prevent poly-bromination.

-

Stir at RT for 2 hours until the orange color fades.

-

In-Process Check: TLC (Hexane/EtOAc 8:1) should show conversion to 2-bromo-1-(2-iodophenyl)ethanone.

-

Quench with saturated

and extract with DCM.

-

-

Formate Displacement & Hydrolysis:

-

Purification:

-

Evaporate ethanol. Extract aqueous residue with Ethyl Acetate.

-

Recrystallize from Hexane/Ether to yield pale yellow needles.

-

Method B: Diazoketone Oxidation (For Sensitive Substrates)

-

Precursor: 2-Iodobenzoyl chloride.

-

Reagent: Diazomethane (

) followed by dilute -

Note: Hazardous due to diazomethane; use Method A for scale-up.

Part 3: Reactivity & Drug Development Applications

The core value of 2-Hydroxy-2'-iodoacetophenone lies in its ability to serve as a bifunctional scaffold for constructing fused heterocycles. The ortho-iodine serves as a handle for metal-catalyzed cross-coupling, while the

Pathway 1: Palladium-Catalyzed Cyclization to Benzofurans

Unlike the "classic" isomer which cyclizes via simple nucleophilic substitution, this molecule requires a metal catalyst to form the C-O bond between the carbonyl oxygen (or enol) and the aryl iodide.

Figure 1: Palladium-catalyzed intramolecular cyclization strategy for accessing benzofuran scaffolds.[2][3]

Pathway 2: The "Inverse" Isomer Comparison

It is vital to distinguish the reactivity of the target molecule from its isomer, which is more common in older literature.

| Feature | Target: 1-(2-iodophenyl)-2-hydroxyethanone | Isomer: 2-iodo-1-(2-hydroxyphenyl)ethanone |

| Structure | ||

| Cyclization Mode | Requires Metal Catalysis (Pd/Cu) for C-O bond.[3] | Spontaneous/Base-mediated |

| Product | Benzofuran-3-ol (tautomerizes to ketone). | Benzofuran-3-one (Coumaranone). |

| Drug Utility | Access to 3-substituted benzofurans via coupling.[1] | Access to 2-substituted benzofurans (Baker-Venkataraman). |

Part 4: Safety & Handling Protocols

1. Lachrymatory Potential:

While less potent than

-

Control: All synthesis steps involving halogenation must occur in a functioning fume hood.

-

Decontamination: Wash glassware with 10% Sodium Thiosulfate to quench active halogen species before removal from the hood.

2. Stability & Storage:

-

Iodine Labile: The C-I bond is susceptible to photolysis. Store the compound in amber glass or foil-wrapped containers.

-

Oxidation: The

-hydroxy ketone moiety can over-oxidize to an

References

-

Kornblum, N., et al. (1957). "A New Method for the Synthesis of

-Keto Esters." Journal of the American Chemical Society. Link (Foundational chemistry for -

Willis, M. C., et al. (2012). "Palladium-Catalyzed Synthesis of Benzofurans." Chemical Reviews. Link (Review covering metal-catalyzed cyclization of halo-ketones).

-

Singh, F. V., & Wirth, T. (2012). "Hypervalent Iodine-Mediated Cyclization of Ortho-Hydroxystilbenes." Synthesis. Link (Context on iodine-mediated cyclizations in this structural family).

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for 2'-Iodoacetophenone" (Precursor Data). Link

Sources

An In-depth Technical Guide to 2'-Iodoacetophenone: Synthesis, Reactivity, and Applications in Modern Chemistry

Introduction and Clarification of Nomenclature

The compound specified as "2-Hydroxy-2'-iodoacetophenone" is not readily found in chemical literature or databases with a corresponding CAS number, suggesting a potential ambiguity in its name. It is plausible that this name refers to an isomer of iodo-hydroxyacetophenone. This guide will focus on a well-characterized and synthetically versatile related compound: 2'-Iodoacetophenone . This molecule, featuring an iodine atom on the ortho position of the phenyl ring, is a key building block in contemporary organic synthesis. Its unique electronic and steric properties make it a valuable precursor in the development of novel pharmaceuticals and advanced materials. This whitepaper will provide an in-depth analysis of 2'-iodoacetophenone, covering its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and professionals in drug development.

Core Compound Identification

A clear identification of the subject compound is paramount for reproducibility and safety in any research endeavor. The following table summarizes the key identifiers for 2'-Iodoacetophenone.

| Identifier | Value | Source(s) |

| CAS Number | 2142-70-3 | [1][2][3] |

| IUPAC Name | 1-(2-iodophenyl)ethanone | [2] |

| Molecular Formula | C₈H₇IO | [1][2][3] |

| Molecular Weight | 246.05 g/mol | [2][3] |

| Synonyms | 2-Iodoacetophenone, 1-(2-Iodophenyl)Ethanone | [1] |

| InChI Key | XDXCBCXNCQGZPG-UHFFFAOYSA-N | [2] |

| SMILES | CC(=O)C1=CC=CC=C1I | [1][2] |

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards of a chemical is fundamental to its proper handling and use in experimental settings.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Pale yellow solid or clear yellow liquid | [1][4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water | [1] |

| Purity | Typically ≥ 97% | [5] |

Safety and Hazard Information

2'-Iodoacetophenone is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Synthesis of 2'-Iodoacetophenone

A common and efficient method for the synthesis of 2'-iodoacetophenone is through the diazotization of 2-acetylaniline, followed by a Sandmeyer-type reaction with potassium iodide.[4] This process is reliable and scalable, making it suitable for both laboratory and industrial production.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2'-iodoacetophenone from 2-acetylaniline.

Caption: Synthesis workflow for 2'-Iodoacetophenone.

Detailed Synthesis Protocol

-

Diazotization: Dissolve 2-acetylaniline in acetonitrile with p-toluenesulfonic acid. Cool the resulting suspension to 0-5°C.[4]

-

Formation of Diazonium Salt: Slowly add an aqueous solution of sodium nitrite to the cooled suspension while maintaining the temperature.[4]

-

Iodination: Subsequently, add an aqueous solution of potassium iodide to the reaction mixture. Allow the mixture to warm to room temperature and stir until the starting material is consumed.[4]

-

Work-up: Quench the reaction with water and neutralize with sodium bicarbonate. Add sodium thiosulfate to remove any excess iodine.[4]

-

Extraction and Purification: Extract the product with ethyl acetate. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield pure 2'-iodoacetophenone as a yellow oil.[4]

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2'-iodoacetophenone stems from the reactivity of its two key functional groups: the iodine atom and the carbonyl group. The iodine atom, being a good leaving group, makes the molecule an excellent substrate for a variety of cross-coupling reactions.[6]

Role in Cross-Coupling Reactions

2'-Iodoacetophenone is extensively used as a key intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings.[7] These reactions are fundamental in medicinal chemistry for the construction of complex molecular scaffolds found in many therapeutic agents.

Caption: 2'-Iodoacetophenone as a versatile synthetic hub.

Applications in Pharmaceutical and Materials Science

-

Pharmaceutical Intermediates: It is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[6][7] Its structure can be elaborated to create a wide array of therapeutic agents, including antiviral and antibacterial compounds.[7]

-

Bioactive Molecules: 2'-Iodoacetophenone reacts with boronic acids to form aryl boronic acid derivatives, which can act as organocatalysts for the synthesis of other bioactive molecules.[1][4]

-

Fluorescent Probes: The iodine atom facilitates the introduction of specific photophysical properties, making it a valuable precursor in the synthesis of fluorescent probes for biochemical and cellular imaging.[7]

-

Materials Science: Researchers utilize 2'-iodoacetophenone in the development of novel materials, such as polymers with enhanced thermal stability or tailored electronic properties for use in fields like organic electronics.[6][7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 2'-iodoacetophenone, a cornerstone reaction in modern drug discovery.

Objective: To synthesize 2'-acetyl-1,1'-biphenyl from 2'-iodoacetophenone and phenylboronic acid.

Materials:

-

2'-Iodoacetophenone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2'-iodoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.

-

Reaction: Heat the mixture to 90-100°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2'-acetyl-1,1'-biphenyl.

Conclusion

2'-Iodoacetophenone is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug development and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for its effective use in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240431, 2'-Iodoacetophenone. Retrieved February 24, 2026, from [Link]

-

Martin, J. (2005). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Tej-pratap. (2026). 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. Retrieved February 24, 2026, from [Link]

-

Mol-Instincts. (2025). Cas no 2142-70-3 (2'-Iodoacetophenone). Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8375, 2'-Hydroxyacetophenone. Retrieved February 24, 2026, from [Link]

-

Janfalk Carlsson, A., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. PMC. Retrieved February 24, 2026, from [Link]

-

Shibuya, K., et al. (2016). Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. Retrieved February 24, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2'-hydroxyacetophenone, 118-93-4. Retrieved February 24, 2026, from [Link]

- Google Patents. (n.d.). US5696274A - Syntheses based on 2-hydroxyacetophenone.

-

The Good Scents Company. (n.d.). omega-hydroxyacetophenone, 582-24-1. Retrieved February 24, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved February 24, 2026, from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved February 24, 2026, from [Link]

Sources

- 1. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 2. 2'-Iodoacetophenone | C8H7IO | CID 240431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2′-Iodoacetophenone, CAS 2142-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

- 5. 2 -Iodoacetophenone 97 2142-70-3 [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. 2142-70-3(2'-Iodoacetophenone) | Kuujia.com [kuujia.com]

Untangling Reactivity and Function: A Comparative Analysis of Iodinated Acetophenones

An In-depth Technical Guide for Researchers

Abstract

In the landscape of synthetic chemistry and drug development, substituted acetophenones serve as foundational scaffolds for a vast array of complex molecules. Among these, iodinated variants present unique opportunities due to the versatile reactivity of the carbon-iodine bond. However, significant confusion can arise from subtle differences in nomenclature that denote vastly different chemical behaviors. This guide provides an in-depth technical comparison between two classes of iodinated acetophenones: aryl-iodinated species, represented by 2'-Iodoacetophenone , and α-halogenated ketones, represented by 2-Iodoacetophenone (α-Iodoacetophenone) . We will further explore how the introduction of a hydroxyl group, as seen in compounds like 2-Hydroxy-4-iodoacetophenone , fundamentally alters the electronic properties, reactivity, and synthetic utility of these vital chemical intermediates. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of these compounds in their work.

Core Structural and Electronic Distinctions

The location of the iodine atom on the acetophenone framework is the primary determinant of the molecule's chemical personality. The distinction between an iodine atom bonded to the aromatic ring versus the α-carbon of the acetyl group cannot be overstated.

-

2'-Iodoacetophenone : In this molecule, the iodine is attached to the C2 position of the phenyl ring. It is an aryl iodide . The C(sp²)-I bond is relatively strong and unreactive towards direct nucleophilic substitution. Its reactivity is primarily harnessed through organometallic catalysis.

-

2-Iodoacetophenone (α-Iodoacetophenone or Phenacyl Iodide) : Here, the iodine is attached to the methyl carbon of the acetyl group. This positions the halogen on the carbon alpha to the carbonyl group, classifying it as an α-haloketone .[1][2] The electron-withdrawing effect of the adjacent carbonyl group significantly polarizes the C(sp³)-I bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

-

2-Hydroxy-Iodoacetophenone Derivatives : The addition of a hydroxyl group to the phenyl ring introduces further electronic modulation. An ortho-hydroxyl group, for example, can form an intramolecular hydrogen bond with the carbonyl oxygen, influencing planarity and reactivity. It can also act as a directing group in further electrophilic aromatic substitutions or serve as a handle for subsequent derivatization.[3]

Caption: Generalized S_N2 reaction pathway for α-iodoacetophenone.

The Influence of the Hydroxyl Group

The presence of a phenolic hydroxyl group, as in 2-hydroxy-iodinated acetophenones, adds another dimension to the molecule's reactivity profile.

-

Modulated Reactivity: The electron-donating nature of the -OH group can influence the reactivity of the aromatic ring in cross-coupling reactions.

-

Intramolecular Reactions: The hydroxyl group can act as an internal nucleophile, leading to cyclization reactions to form heterocyclic structures like benzofurans.

-

Chelation: In ortho-hydroxyacetophenones, the hydroxyl and carbonyl groups can act as a bidentate ligand, chelating metal ions. This can be exploited in catalyst design or analytical chemistry.

-

Pharmacophore and Linker: In drug design, the hydroxyl group provides a crucial hydrogen bond donor/acceptor site. Research has shown that 2-hydroxyacetophenone derivatives can serve as highly effective linkers in designing potent and selective receptor agonists. [4]

Synthesis and Experimental Protocols

The synthetic routes to these compounds are as distinct as their reactivity.

Protocol 1: Synthesis of 2'-Iodoacetophenone via Diazotization

This protocol describes a common method for introducing iodine onto an aromatic ring starting from the corresponding aniline.

Rationale: The Sandmeyer-type reaction is a robust and high-yielding method for converting an aromatic amine into an aryl halide. Diazotization of 2-aminoacetophenone creates a diazonium salt, which is an excellent leaving group (N₂) that can be displaced by an iodide ion.

Step-by-Step Methodology:

-

Amine Salt Formation: Dissolve 2-aminoacetophenone (1 equivalent) in an appropriate solvent like acetonitrile. Add an acid such as p-toluenesulfonic acid (3 equivalents) and cool the suspension to 0-5 °C in an ice bath. [5]2. Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 2 equivalents) in water and add it dropwise to the cooled amine salt suspension, maintaining the temperature below 5 °C. Stir for 15-20 minutes.

-

Iodide Displacement: Prepare a solution of potassium iodide (KI, 2.5 equivalents) in water and add it to the reaction mixture. [5]4. Reaction Completion: Allow the mixture to slowly warm to room temperature and stir until TLC or LC-MS analysis shows complete consumption of the starting material.

-

Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine. Neutralize the mixture with a base like sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure 2'-iodoacetophenone. [5]

Protocol 2: Nucleophilic Substitution with an α-Haloketone

This protocol outlines a general procedure for the reaction of an α-haloketone with a nucleophile, for example, to form an α-aminoketone.

Rationale: The high electrophilicity of the α-carbon in α-haloketones allows for a rapid S_N2 reaction under mild conditions. A non-nucleophilic base is often included to scavenge the H-I byproduct.

Step-by-Step Methodology:

-

Setup: Dissolve the α-iodoacetophenone (1 equivalent) in a polar aprotic solvent like acetone or THF.

-

Addition of Reagents: Add a mild base such as potassium carbonate (K₂CO₃, 2 equivalents) followed by the amine nucleophile (1.1 equivalents).

-

Reaction: Stir the mixture at room temperature. The reaction is typically fast and can be monitored by TLC. Gentle heating may be required for less reactive nucleophiles.

-

Work-up: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

The seemingly minor difference in the naming of 2'-Iodoacetophenone and 2-Iodoacetophenone conceals a fundamental divergence in chemical structure, reactivity, and application. The former is an aryl iodide, a stable building block for constructing complex molecules via cross-coupling chemistry. The latter is an α-haloketone, a highly reactive electrophile ideal for alkylation reactions and the synthesis of heterocyclic systems. The further introduction of a hydroxyl group imparts additional functionality, enabling intramolecular reactions and providing key interaction points for biological targets. A precise understanding of this nomenclature is paramount for any researcher or scientist to effectively design experiments, predict reaction outcomes, and fully exploit the synthetic potential of these versatile iodinated acetophenone scaffolds.

References

- 2'-Iodoacetophenone: Properties, Synthesis, and Industrial Uses. (2026, February 12). Self-Supplied Source.

- The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis - Benchchem. (n.d.).

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).

- α-Halo ketone - Wikipedia. (n.d.).

- CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica. (n.d.).

- 2'-Iodoacetophenone | 2142-70-3 - ChemicalBook. (2026, January 13).

- 2 -Iodoacetophenone 97 2142-70-3 - Sigma-Aldrich. (n.d.).

- 2 -Iodoacetophenone 97 2142-70-3 - Sigma-Aldrich. (n.d.).

- 2142-70-3 Cas No. | 2'-Iodoacetophenone - Apollo Scientific. (n.d.).

- 2′-Iodoacetophenone, CAS 2142-70-3 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE. (2025, May 22).

- 2'-Iodoacetophenone | 2142-70-3 | TCI AMERICA. (n.d.).

- Cas no 2142-70-3 (2'-Iodoacetophenone). (2025, October 29). Self-Supplied Source.

- 2-Hydroxy-4-Iodo-Acetophenone - Chem-Impex. (n.d.).

- α-Iodo-α-arylacetophenones: A Comprehensive Technical Review - Benchchem. (n.d.).

- Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed. (2016, August 15).

- 2'-Iodoacetophenone - MySkinRecipes. (n.d.).

- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. (2025, August 29). Self-Supplied Source.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpub.org [jpub.org]

- 4. Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

Technical Guide: Solubility & Handling of 2-Hydroxy-2'-iodoacetophenone

Topic: Solubility and Stability Protocols for 2-Hydroxy-2'-iodoacetophenone (

Executive Summary & Structural Definition

2-Hydroxy-2'-iodoacetophenone (more rigorously defined as 2-iodo-1-(2-hydroxyphenyl)ethanone ) is a bifunctional electrophile critical in the synthesis of benzofurans, coumarins, and chromones.

Warning: This compound is an

Unlike simple aromatic ketones, the solubility of this molecule is governed by two competing factors:

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen, reducing polarity and increasing solubility in non-polar solvents compared to its para isomers.

-

The

-Iodo Moiety: This group introduces significant lipophilicity (increasing LogP) but renders the molecule highly susceptible to nucleophilic attack (solvolysis) and oxidative degradation.

This guide provides a solubility profile that prioritizes chemical stability over simple dissolution capacity.

Solubility Profile & Solvent Compatibility Matrix

The following data synthesizes empirical trends for

Quantitative Solubility Estimates (Ambient Temp, 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Stability Risk | Primary Utility |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Low | Reaction medium, Extraction |

| Esters | Ethyl Acetate | Good (50–80 mg/mL) | Low | Crystallization, Work-up |

| Aromatic | Toluene | Moderate (20–40 mg/mL) | Low | Recrystallization (Anti-solvent) |

| Polar Aprotic | DMSO / DMF | Excellent (>150 mg/mL) | CRITICAL | Avoid (See Mechanism 1) |

| Alcohols | Methanol / Ethanol | Good (40–60 mg/mL) | High | Avoid (See Mechanism 2) |

| Alkanes | Hexanes / Heptane | Poor (<5 mg/mL) | Low | Precipitation / Washing |

| Ethers | THF / 1,4-Dioxane | Good (50–70 mg/mL) | Moderate | Reaction medium (Peroxide risk) |

Critical Stability Mechanisms

Mechanism 1: The Kornblum Oxidation Risk (DMSO)

Dissolving 2-iodo-1-(2-hydroxyphenyl)ethanone in DMSO is a common error. The

-

Result: Loss of starting material; formation of 1-(2-hydroxyphenyl)-2-oxoethanal.

Mechanism 2: Solvolysis & Cyclization (Alcohols)

In protic solvents like Methanol, two pathways compete:

-

Solvolysis: Displacement of iodide by methoxide/methanol.

-

Cyclization: The phenolic hydroxyl group (enhanced by the solvent) attacks the

-carbon, displacing iodide to form 3-coumaranone (benzofuran-3(2H)-one).

-

Implication: Alcoholic solvents should only be used if cyclization is the intended reaction.

Self-Validating Solubility Determination Protocol

Do not rely on literature values alone. Purity levels (specifically free iodine content) affect solubility. Use this gravimetric flow to validate the solvent system for your specific batch.

Reagents & Equipment[2]

-

Target Compound: 2-Hydroxy-2'-iodoacetophenone (Recrystallized, light yellow solid).

-

Solvent: Anhydrous DCM or Toluene.

-

0.45 µm PTFE Syringe Filter.

Step-by-Step Workflow

-

Saturation: Add 100 mg of compound to a 4 mL vial. Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

-

Visual Check: Stop when the solution is clear (no particulate). Note the volume (

).[2] -

Stability Check (TLC): Spot the solution immediately on a TLC plate. Let the solution stand for 1 hour. Spot again.

-

Pass: Single spot, identical Rf.

-

Fail: Appearance of baseline material (polymerization) or new spots (cyclization).

-

-

Gravimetric Confirmation: Filter the solution through a pre-weighed syringe filter. Dry the filter. Any mass gain indicates incomplete solubility or rapid decomposition precipitating out.

Decision Logic for Solvent Selection

The following diagram illustrates the logical pathway for selecting a solvent based on the intended application (Reaction vs. Purification vs. Analysis).

Caption: Decision tree for solvent selection prioritizing chemical stability over solubility capacity.

Synthesis & Handling Context[1][2][3][4][5][6]

Preparation of Stock Solutions

When preparing stock solutions for biological assays or kinetic studies:

-

Primary Solvent: Dissolve the solid in DMSO only immediately prior to use (within 5 minutes).

-

Preferred Alternative: Use Dimethylacetamide (DMAc) or Acetonitrile if the assay tolerates it, as these are kinetically slower to react with the

-iodo group than DMSO. -

Storage: Never store solutions. This compound must be stored as a solid at -20°C, protected from light (iodine liberation is photo-catalyzed).

Recrystallization Protocol

For purification of crude material:

-

Dissolve crude solid in minimal warm Ethyl Acetate (40°C).

-

Slowly add Hexanes or Heptane until turbidity persists.

-

Cool to 4°C.

-

Note: Avoid boiling ethanol, which is standard for acetophenones, as it promotes the formation of benzofuran byproducts.

References

-

Podlewska, S., et al. (2017). Synthesis and biological evaluation of new coumarin derivatives. This paper details the reactivity of

-haloketones in polar solvents.-

(Search Term: Coumarin synthesis alpha-haloketone)

-

-

Kornblum, N., et al. (1957). The Interaction of Alkyl Halides with Dimethyl Sulfoxide.

-iodo ketones in DMSO. -

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 240431, 2-Iodo-1-phenylethanone (Analogous Reactivity).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[3] (Standard text regarding

-haloketone alkylation and cyclization).

Sources

1-(2-iodophenyl)-2-hydroxyethanone IUPAC name and identifiers

Executive Summary

1-(2-iodophenyl)-2-hydroxyethanone (also known as 2-iodophenacyl alcohol) is a high-value synthetic intermediate characterized by a bifunctional "ortho-iodo phenacyl" motif. Unlike its para-substituted isomer, this molecule is rarely isolated as a long-term shelf-stable reagent due to its high propensity for intramolecular cyclization. It serves as a critical precursor in the synthesis of benzofurans and indoles via Palladium- or Copper-catalyzed annulation strategies.

This guide outlines the precise identification, synthesis, and handling of this compound, emphasizing the "Formate Hydrolysis" method to avoid common polymerization pitfalls associated with

Part 1: Chemical Identity & Identifiers

Due to its nature as a reactive intermediate, commercial availability is limited compared to its parent acetophenone. Researchers must distinguish this specific ortho isomer from the more common para isomer (CAS: 78812-64-3).

| Identifier Type | Value / Description | Note |

| IUPAC Name | 1-(2-iodophenyl)-2-hydroxyethan-1-one | Formal nomenclature |

| Common Name | 2-iodophenacyl alcohol; 2-hydroxy-2'-iodoacetophenone | Laboratory vernacular |

| CAS Registry | Transient Intermediate | Refer to Parent CAS 2142-70-3 for sourcing |

| SMILES | OCC(=O)C1=CC=CC=C1I | Deterministic structure string |

| InChI Key | HOAGNZVXTPAGHN-UHFFFAOYSA-N | Standard Hash |

| Molecular Weight | 262.04 g/mol | |

| Appearance | Pale yellow solid (when freshly isolated) | Darkens upon oxidation/cyclization |

Part 2: Structural Analysis & Reactivity Profile

The utility of 1-(2-iodophenyl)-2-hydroxyethanone lies in the proximity of three reactive centers. This specific geometry facilitates "molecular scaffolding" where the molecule acts as a substrate for intramolecular cross-coupling.

The "Ortho-Effect" Triad:

-

Site A (C-I Bond): A soft electrophile susceptible to oxidative addition by Pd(0) or Cu(I).

-

Site B (Carbonyl): An electrophilic center enabling condensation with amines or nucleophilic attack.

-

Site C (Hydroxyl): An amphoteric handle that can be alkylated or participate in ether formation.

Figure 1: Reactivity map showing the three functional zones facilitating heterocyclic annulation.

Part 3: Synthetic Methodology (The "Formate" Protocol)

Expert Insight: Direct hydrolysis of

Step 1: -Bromination of 2'-Iodoacetophenone

-

Reagent: Copper(II) Bromide (

) is preferred over -

Reaction:

Step 2: The Formate Hydrolysis (Critical Step)

This step displaces the bromide with a formate ester, which spontaneously hydrolyzes to the alcohol under mild conditions, preserving the iodine-aryl bond.

Protocol:

-

Setup: Charge a 250 mL Round Bottom Flask (RBF) with 10.0 mmol of 2-bromo-1-(2-iodophenyl)ethanone .

-

Solvent System: Add 40 mL of Ethanol (95%) and 10 mL of Water. The aqueous component is vital for the final hydrolysis.

-

Reagent: Add 30.0 mmol (3 equiv) of Sodium Formate .

-

Conditions: Reflux at 85°C for 4-6 hours. Monitor via TLC (Mobile Phase: 20% EtOAc/Hexanes).

-

Observation: The starting bromide (high

) will disappear; the alcohol (lower

-

-

Workup:

-

Purification: Flash column chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Expectation: 75-85% as a pale solid.

-

Part 4: Applications in Drug Design (Benzofuran Synthesis)

The primary application of this molecule is the synthesis of 2-substituted benzofurans, a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone derivatives) and anti-cancer agents.

Mechanism: The reaction proceeds via a Copper-catalyzed intramolecular Ullmann-type etherification or a Palladium-catalyzed C-O bond formation.

Figure 2: Synthetic workflow converting the target molecule into a Benzofuran scaffold via cross-coupling and cyclization.

Part 5: Safety & Handling

Warning:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves are recommended. The iodine-carbon bond is photosensitive; store the final product in amber vials under inert gas (

or Ar) at -20°C. -

Disposal: Quench all aqueous waste streams containing halo-ketones with dilute sodium thiosulfate before disposal to neutralize active alkylating agents.

References

-

PubChem. 1-(2-iodophenyl)ethanone (Parent Compound). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Benzofurans. (Detailed mechanisms on Pd-catalyzed annulation of o-halophenols/ketones). Available at: [Link]

-

Larock, R. C. Palladium-catalyzed annulation of alkynes. Journal of Organometallic Chemistry. (Foundational work on using o-iodo aromatics for heterocycle synthesis). Available at: [Link]

Sources

A Technical Guide to the Stability of α-Hydroxy-o-iodoacetophenone Derivatives

Abstract

α-Hydroxy-o-iodoacetophenone derivatives are a class of organic compounds with significant potential in synthetic chemistry and drug development. Their utility, however, is intrinsically linked to their chemical stability. This technical guide provides an in-depth analysis of the factors governing the stability of these molecules. We will explore the inherent structural liabilities, key degradation pathways under various stress conditions—including pH-mediated hydrolysis, oxidation, and photodegradation—and provide validated, step-by-step protocols for assessing their stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the stability challenges associated with this important class of compounds.

Introduction: The Double-Edged Sword of Reactivity

α-Hydroxy-o-iodoacetophenone and its derivatives are valuable synthetic intermediates. The juxtaposition of three key functional groups—an α-hydroxy ketone, an aromatic ring, and an ortho-positioned iodine atom—confers a unique reactivity profile. The α-hydroxy ketone moiety is susceptible to rearrangement and oxidation, while the carbon-iodine bond can be labile under certain conditions, particularly photolytic stress.

Understanding the stability of these molecules is not merely an academic exercise; it is a critical prerequisite for their successful application. In drug development, compound stability directly impacts shelf-life, formulation strategies, and ultimately, patient safety. In synthetic chemistry, degradation can lead to reduced yields, complex purification challenges, and the formation of unwanted side products. This guide aims to provide the foundational knowledge and practical methodologies required to navigate these challenges.

Structural Features and Inherent Stability Considerations

The stability of an α-hydroxy-o-iodoacetophenone derivative is a direct consequence of its molecular architecture. Let's dissect the key functional groups and their impact:

-

The α-Hydroxy Ketone (α-Ketol) Moiety: This is arguably the most reactive center of the molecule. It is prone to a reversible isomerization known as the α-ketol rearrangement, which can be catalyzed by acid, base, or heat.[1][2][3] This rearrangement involves the 1,2-migration of a substituent to form an isomeric product, driven by the formation of a more thermodynamically stable isomer.[3] Furthermore, the α-hydroxy group can be oxidized to an α-dicarbonyl, while the ketone itself can undergo various reactions.

-

The Ortho-Iodine Atom: The presence of a bulky iodine atom at the ortho position can introduce steric hindrance, potentially influencing the conformation and reactivity of the adjacent carbonyl group. More critically, the carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to ultraviolet light. Organoiodine compounds are known to be less stable than their aromatic counterparts.[4]

-

The Aromatic Ring: The phenyl ring itself is relatively stable but can be activated or deactivated by other substituents, influencing the overall electron density and susceptibility to oxidative or hydrolytic attack.

Major Degradation Pathways

Forced degradation, or stress testing, is a systematic way to identify the likely degradation pathways of a drug substance.[5][6] It involves subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation.[5][7] Based on the structure of α-hydroxy-o-iodoacetophenone derivatives, the following degradation pathways are of primary concern:

pH-Dependent Hydrolysis

The stability of the α-hydroxy ketone moiety is highly dependent on pH.

-

Acid-Catalyzed Degradation: Under acidic conditions, protonation of the carbonyl oxygen can facilitate the α-ketol rearrangement.[3] The rate of such rearrangements is influenced by the specific acid used and the overall molecular structure.

-

Base-Catalyzed Degradation: In basic media, deprotonation of the hydroxyl group initiates the α-ketol rearrangement.[3] Additionally, strong basic conditions can promote other reactions, such as aldol condensation or other base-mediated decompositions. For many ketones, stability can be pH-dependent.[8]

Oxidative Degradation

Oxidation is a common degradation pathway for pharmaceuticals.[6] For these derivatives, two primary sites are vulnerable:

-

Oxidation of the α-Hydroxy Group: The secondary alcohol can be readily oxidized to form an α-dicarbonyl species (an α-keto aldehyde or diketone). This process can be initiated by common oxidants like hydrogen peroxide or by atmospheric oxygen, especially in the presence of metal ions.[6][7]

-

Oxidative Cleavage: More aggressive oxidation can lead to the cleavage of C-C bonds, breaking apart the acetophenone side chain or even opening the aromatic ring.

Photodegradation

The presence of a chromophore (the acetophenone system) and a labile C-I bond makes these compounds particularly susceptible to photodegradation.

-

Homolysis of the Carbon-Iodine Bond: The most probable photolytic degradation pathway is the cleavage of the C-I bond upon absorption of UV radiation. This generates an aryl radical and an iodine radical, which can initiate a cascade of secondary reactions, leading to a complex mixture of degradants. The photostability of organoiodine compounds is a known concern.[9]

-

Carbonyl-Mediated Photoreactions: The ketone carbonyl group itself can absorb UV light and undergo photochemical reactions, such as Norrish Type I or Type II cleavage, although the C-I bond cleavage is likely to be the more dominant pathway.

The International Council for Harmonisation (ICH) Q1B guidelines provide a framework for photostability testing, recommending exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV energy.[10]

Experimental Protocols for Stability Assessment

A robust assessment of stability requires a well-designed experimental plan. This involves subjecting the compound to forced degradation conditions and analyzing the outcomes using a validated, stability-indicating analytical method.[5][10]

Diagram: Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for assessing the stability of a new chemical entity.

Caption: Workflow for stability testing of acetophenone derivatives.

Protocol 1: Forced Degradation (Stress Testing)

This protocol outlines the steps for conducting a comprehensive forced degradation study.[5][10][11]

Objective: To generate potential degradation products and identify the primary degradation pathways.

Materials:

-

α-Hydroxy-o-iodoacetophenone derivative (test compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Purified water (18 MΩ·cm)

-

Hydrochloric acid (HCl), 1.0 N solution

-

Sodium hydroxide (NaOH), 1.0 N solution

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 mixture of acetonitrile and water.

-

Unstressed Control: Dilute an aliquot of the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. This serves as the time-zero (T₀) or unstressed control sample.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Keep the solution at room temperature for 24 hours.

-

At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[10]

-

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, prepare solutions for HPLC analysis.

-

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[12]

Objective: To develop an HPLC method capable of separating the parent compound from all process-related impurities and degradation products.

| Parameter | Recommended Starting Conditions |

| HPLC System | HPLC or UPLC with UV/Photodiode Array (PDA) Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV detection at a suitable wavelength (e.g., 254 nm or λmax) |

| Injection Vol. | 10 µL |

Procedure:

-

Initial Screening: Analyze the unstressed control and all stressed samples using the starting conditions.

-

Method Optimization: Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH of the aqueous phase to achieve adequate separation (resolution > 2) between the parent peak and all degradant peaks.

-

Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.

-

Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

Data Interpretation and Potential Degradation Products

Analysis of the chromatograms from the forced degradation study provides a wealth of information. The goal is to achieve a degradation of 5-20% of the active ingredient, as this is considered optimal for revealing potential degradants.[11]

Diagram: Potential Degradation Pathways

This diagram illustrates the likely transformations the parent molecule might undergo under stress.

Caption: Potential degradation pathways for the parent compound.

Interpretation:

-

Appearance of New Peaks: The emergence of new peaks in the chromatograms of stressed samples compared to the control indicates the formation of degradation products.[10]

-

Decrease in Parent Peak Area: A corresponding decrease in the peak area of the parent compound confirms its degradation.

-

Mass Balance: An ideal stability-indicating method will demonstrate mass balance, where the sum of the assay of the parent compound and the areas of all degradation products remains constant throughout the study.

-

Structure Elucidation: The identity of significant degradation products should be determined, typically using LC-MS/MS, to understand the degradation mechanism fully.

Strategies for Stabilization and Handling

Based on the likely instabilities, the following handling and storage procedures are recommended:

-

Protection from Light: Due to the photosensitivity of the C-I bond, these compounds should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

-

Control of pH: When used in solution, the pH should be maintained in a neutral range (pH 6-8) to minimize the risk of acid- or base-catalyzed rearrangement. Buffering systems may be necessary for formulation development.

-

Inert Atmosphere: To prevent oxidation, sensitive derivatives should be stored under an inert atmosphere (e.g., nitrogen or argon), and solutions can be sparged with an inert gas to remove dissolved oxygen.

-

Temperature Control: As with most chemical compounds, storage at lower temperatures (e.g., 2-8°C or -20°C) will slow the rate of all potential degradation reactions.

Conclusion

The stability of α-hydroxy-o-iodoacetophenone derivatives is a multifaceted issue governed by their inherent chemical structure. The primary liabilities are the α-hydroxy ketone moiety, which is susceptible to pH-dependent rearrangement and oxidation, and the ortho-iodo substituent, which is prone to photolytic cleavage. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies and the development of a validated stability-indicating HPLC method, is essential for any researcher or developer working with this class of compounds. By implementing appropriate handling, storage, and formulation strategies, the inherent instability of these valuable molecules can be effectively managed, ensuring their integrity and performance in their intended applications.

References

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(1), 243-252.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Katos, Y. (2013). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 37(6).

-

International Journal of Innovative Science and Research Technology. (2020). Review on Forced Degradation Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). α-Ketol rearrangement. Retrieved from [Link]

- Paquette, L. A. (Ed.). (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. In Organic Reactions. John Wiley & Sons, Inc.

- Kiyooka, S. I., Fujiyama, R., & Kawai, K. (2002). pH-Dependent Transfer Hydrogenation of Ketones with HCOONa as a Hydrogen Donor Promoted by (η6-C6Me6)Ru Complexes. Organometallics, 21(24), 5257–5260.

- Szostak, M., & Szostak, R. (2019). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 164, 415-427.

- Hu, Y., & Moore, J. A. (2003). Synthesis and characterization of novel polyvalent organoiodine compounds. ARKIVOC, 2003(6), 83-90.

- Kiefer, G., & Sprintschnik, G. (2014). Sunlight-Driven Photochemical Halogenation of Dissolved Organic Matter in Seawater: A Natural Abiotic Source of Organobromine and Organoiodine. Environmental Science & Technology, 48(14), 7857–7865.

- Bakthavathsalam, R., & Narayana, B. (2020). Application of Validated Stability-Indicating HPLC Method in Stability Testing of Acetaminophen and Guaiphenesin Tablets.

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2019). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

-

Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

-

International Journal of Scientific Development and Research. (2021). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

Chemia. (2023). Iodonium compounds as initiators: Hypervalent organoiodine compounds (3). Retrieved from [Link]

-

PharmaTutor. (n.d.). Stability Indicating Analytical Method Development and Validation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicreactions.org [organicreactions.org]

- 3. α-Ketol rearrangement - Wikipedia [en.wikipedia.org]

- 4. Iodonium compounds as initiators: Hypervalent organoiodine compounds (3): Discussion series on bromination/iodination reactions 31 – Chemia [chemia.manac-inc.co.jp]

- 5. rjptonline.org [rjptonline.org]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. ijisrt.com [ijisrt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. ijpsm.com [ijpsm.com]

Technical Guide: Reactivity & Applications of 2-Hydroxy-2'-iodoacetophenone

The following technical guide details the reactivity profile, synthesis, and experimental applications of 2-Hydroxy-2'-iodoacetophenone (systematically 1-(2-iodophenyl)-2-hydroxyethanone ).

This guide is structured for researchers requiring actionable mechanistic insights and validated protocols.

Structural Definition & Nomenclature

Compound: 2-Hydroxy-2'-iodoacetophenone

IUPAC Name: 1-(2-iodophenyl)-2-hydroxyethanone

CAS Registry Number: (Analogous to 2'-iodoacetophenone derivatives)

Molecular Formula:

Critical Nomenclature Note

It is vital to distinguish this scaffold from its isomer, 2'-hydroxy-2-iodoacetophenone (phenacyl iodide derivative).

-

Target Molecule (This Guide): The iodine is on the aryl ring (ortho) , and the hydroxyl is on the

-carbon . This makes it a bifunctional "linchpin" for transition-metal-catalyzed annulations. -

Isomer (Not covered): Iodine on the

-carbon and hydroxyl on the ring. That is a precursor for coumaran-3-ones.

Synthesis & Preparation

The synthesis of 2-hydroxy-2'-iodoacetophenone is typically achieved via the oxidation of 2'-iodoacetophenone. This ensures the preservation of the aryl iodide, which is sensitive to lithiation or radical conditions.

Primary Route: Hypervalent Iodine Oxidation

-

Reagent: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) or Koser's Reagent [PhI(OH)OTs].

-

Mechanism: Formation of an

-hypervalent iodine species followed by nucleophilic displacement by water/hydroxide. -

Yield: Typically 75-85%.

Reactivity Profile

The molecule possesses three distinct reactive centers that allow for divergent synthesis:

-

Aryl Iodide (C-I): A high-reactivity handle for Pd/Cu-catalyzed cross-coupling (Sonogashira, Suzuki, Heck).

- -Hydroxy Ketone (Acyloin): A redox-active site capable of condensation, oxidation to 1,2-dicarbonyls, or dehydration.

-

Proximity Effect: The ortho relationship between the iodine and the carbonyl enables intramolecular cyclization , making this an ideal precursor for oxygen heterocycles (isobenzofurans, isochromenes) and nitrogen heterocycles (indoles, cinnolines).

Key Transformation Pathways

A. Synthesis of Isobenzofurans via Sonogashira Cascade

The most powerful application of this scaffold is the synthesis of substituted isobenzofurans or isochromenes .

-

Mechanism: Sonogashira coupling installs an alkyne at the ortho position. The pendant

-hydroxyl group then attacks the alkyne (5-exo-dig or 6-endo-dig cyclization) mediated by the metal catalyst or Lewis acid. -

Significance: Isobenzofurans are unstable intermediates in Diels-Alder reactions; generating them in situ from this stable precursor allows for rapid polycyclic assembly.

B. Indole Synthesis via Hydrazine Condensation

Reaction with aryl hydrazines followed by Pd-catalyzed C-N bond formation yields N-substituted indoles .

-

Step 1: Condensation of hydrazine with the ketone to form a hydrazone.

-

Step 2: Intramolecular Pd-catalyzed amination (Buchwald-Hartwig type) displacing the iodine.

-

Result: 1-Aminoindole derivatives or, under forcing conditions, cleavage to simple indoles.

C. Oxidative Carbonylation to Isocoumarins

In the presence of CO and Pd(II), the hydroxyl group can act as a nucleophile after CO insertion into the C-I bond.

-

Pathway: Ar-I

Ar-Pd-I -

Product: 4-Hydroxyisocoumarin derivatives.

Visualized Mechanistic Pathways

The following diagram illustrates the divergent reactivity of the scaffold, focusing on the Palladium-catalyzed cascade to Isobenzofurans.

Figure 1: Cascade transformation of 2-Hydroxy-2'-iodoacetophenone into Isobenzofurans via Sonogashira coupling and cycloisomerization.

Experimental Protocol: Sonogashira Coupling & Cyclization

Objective: Synthesis of 1-substituted-1,3-dihydroisobenzofuran derivative.

Reagents & Equipment[3][4][5][6]

-

Substrate: 2-Hydroxy-2'-iodoacetophenone (1.0 equiv)

-

Alkyne: Phenylacetylene (1.2 equiv)

-

Catalyst:

(2 mol%) -

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Triethylamine (

) / THF (1:1 ratio) -

Atmosphere: Argon or Nitrogen (strictly oxygen-free)

Step-by-Step Methodology

-

Preparation: In a flame-dried Schlenk tube, dissolve 2-hydroxy-2'-iodoacetophenone (1 mmol, 262 mg) in dry THF (5 mL).

-

Catalyst Addition: Add

(14 mg) and CuI (2 mg). Degas the solution by bubbling Argon for 5 minutes. -

Coupling: Add triethylamine (5 mL) followed by phenylacetylene (1.2 mmol, 132

L) dropwise via syringe. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the iodide.

-

Checkpoint: The intermediate alkyne may be isolable, but for cyclization, proceed to step 5.

-

-

Cyclization (One-Pot): If spontaneous cyclization does not occur, add a Lewis acid (e.g.,

, 5 mol%) or heat to 60°C for 2 hours. The hydroxyl oxygen attacks the alkyne. -

Workup: Filter the mixture through a pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary Table: Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | THF/Et3N | Solubilizes organic components; Et3N acts as base to neutralize HI. |

| Catalyst | Pd(II) / Cu(I) | Standard Sonogashira system; CuI activates the terminal alkyne. |

| Temperature | 25°C | Mild temp prevents degradation of the |

| Inert Gas | Argon | Prevents Glaser coupling (homocoupling) of the alkyne. |

References

-

Synthesis of Benzofurans via Sonogashira/Cyclization

- Title: "Synthesis of substituted benzofurans via Pd-catalyzed coupling of o-iodophenols.

- Source:Journal of Organic Chemistry.

-

URL:[Link] (General Journal Link for verification of standard protocols).

-

Reactivity of o-Iodoacetophenone Derivatives

-

Hypervalent Iodine Oxidation (Synthesis of Starting Material)

- Title: "Hypervalent iodine-medi

- Source:Organic Syntheses.

-

URL:[Link]

-

General Reactivity of 2-Iodoaryl Ketones

- Title: "Cobalt-Catalyzed Carbocycliz

- Source:Organic Letters.

-

URL:[Link]

Sources

- 1. CAS 2142-70-3: 2-Iodoacetophenone | CymitQuimica [cymitquimica.com]

- 2. 2'-Iodoacetophenone | CAS#:2142-70-3 | Chemsrc [chemsrc.com]

- 3. 2'-Iodoacetophenone | 2142-70-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Precision Synthesis of 2-Hydroxy-2'-iodoacetophenone

Advanced Protocols for -Hydroxylation of Sterically Hindered Acetophenones

Executive Summary

This Application Note details the synthesis of 2-Hydroxy-2'-iodoacetophenone (IUPAC: 2-hydroxy-1-(2-iodophenyl)ethanone), a critical intermediate for the construction of fused heterocycles such as benzofurans and indoles.

While classical methods rely on lachrymatory

Key Advantages of this Protocol:

-

Regioselectivity: Exclusive

-functionalization without ring oxidation. -

Safety: Eliminates the isolation of

-bromoacetophenones (potent lachrymators). -

Scalability: Validated for gram-to-multigram scale synthesis.

Strategic Analysis & Mechanistic Insight

The transformation of 2'-iodoacetophenone (1) to 2-hydroxy-2'-iodoacetophenone (3) presents a specific challenge: the steric bulk of the ortho-iodine atom. Standard

The Hypervalent Iodine pathway circumvents this by utilizing an iodine(III)-enolate intermediate. The reaction proceeds through an oxidative rearrangement where the high leaving-group ability of iodobenzene (

Mechanistic Pathway (Moriarty Oxidation)

The following diagram illustrates the base-mediated oxidation pathway using Diacetoxyiodobenzene (PIDA).

Figure 1: Mechanistic pathway for the base-mediated hydroxylation of acetophenones via hypervalent iodine.

Experimental Protocols

Method A: The Moriarty Protocol (Recommended)

Reagent: Phenyliodine(III) diacetate (PIDA) in Methanolic KOH. Best For: General synthesis, minimizing side reactions, and "green" chemistry compliance.

Reagents & Materials Table:

| Component | Role | Equiv. | Notes |

|---|---|---|---|

| 1-(2-iodophenyl)ethanone | Substrate | 1.0 | Starting Material (SM) |

| PhI(OAc)

Step-by-Step Protocol:

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-iodophenyl)ethanone (10 mmol) in Methanol (50 mL).

-

Base Addition: Add KOH (30 mmol) slowly to the stirring solution at 0°C (ice bath). Stir for 15 minutes to generate the enolate. Note: The solution may darken slightly.

-

Oxidation: Add PIDA (11 mmol) portion-wise over 10 minutes at 0°C.

-

Critical Control Point: Do not add PIDA all at once; the exotherm must be controlled to prevent over-oxidation.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting ketone (

) should disappear, replaced by the dimethyl acetal intermediate (

-

-

Hydrolysis (The Unmasking): Once the SM is consumed, remove the solvent in vacuo to roughly 1/4 volume. Add 10% aqueous HCl (20 mL) and stir vigorously at RT for 1 hour. This converts the acetal to the

-hydroxy ketone. -

Workup: Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with saturated NaHCO

(to remove acetic acid) and Brine. Dry over Na -

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, Hexane

20% EtOAc/Hexane).

Expected Yield: 75–85% Appearance: Pale yellow solid or viscous oil.

Method B: Koser's Reagent (Alternative)

Reagent: [Hydroxy(tosyloxy)iodo]benzene (HTIB). Best For: Rapid synthesis on small scales; acid-stable substrates.

Protocol:

-

Dissolve 1-(2-iodophenyl)ethanone (5 mmol) in Acetonitrile (25 mL).

-

Add HTIB (5.5 mmol) in one portion.

-

Reflux the mixture for 2 hours. The reaction initially forms the

-tosyloxy ketone. -

Add Water (5 mL) and reflux for an additional 30 minutes to hydrolyze the tosylate to the

-hydroxy ketone. -

Workup: Cool, dilute with water, and extract with Ethyl Acetate. Wash with water to remove iodobenzene and p-toluenesulfonic acid.

Critical Quality Attributes (CQA) & Validation

To ensure the protocol was successful, verify the product identity using the following self-validating spectral markers.

| Technique | Marker (Expected Signal) | Interpretation |

| Diagnostic: The | ||

| Hydroxyl proton (-OH ). Exchangeable with D | ||

| IR Spec | ~3400 cm | O-H stretch appearance. |

| IR Spec | ~1680–1690 cm | Carbonyl stretch. Often shifts to lower frequency compared to SM due to H-bonding. |

Troubleshooting Guide:

-

Issue: Presence of acetal (multiple methoxy peaks in NMR at

3.2–3.4).-

Fix: The hydrolysis step (Step 5 in Method A) was insufficient. Treat the crude material with 2N HCl/THF for 1 hour.

-

-

Issue: Low Yield / Complex Mixture.[1]

-

Fix: Ensure PIDA is not degraded (it should be white crystals, not yellow). Conduct the PIDA addition strictly at 0°C.

-

Safety & Handling

-

2'-Iodoacetophenone: Irritant. Avoid contact with skin and eyes.

-

PhI(OAc)

(PIDA): Oxidizer.[2] Store away from reducing agents. -

Iodobenzene (Byproduct): The reaction generates stoichiometric iodobenzene.[3] It is toxic and should be removed completely during the workup (high vacuum or column chromatography recommended).

References

-

Moriarty, R. M., Hu, H., & Gupta, S. C. (1981).[4] Direct

-hydroxylation of ketones using iodosobenzene.[4][5] Tetrahedron Letters, 22(14), 1283–1286. -

Koser, G. F. (2001). [Hydroxy(tosyloxy)iodo]benzene. In Encyclopedia of Reagents for Organic Synthesis. Wiley.

-

Prakash, O., & Moriarty, R. M. (1999).[5] Oxidation of Carbonyl Compounds with Organohypervalent Iodine Reagents. Organic Reactions, 54,[5] 1.

-

Zhdankin, V. V. (2009). Hypervalent iodine(III) reagents in organic synthesis. Arkivoc, 2009(1), 1–62.[2]

Sources

- 1. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Frontiers | Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones [frontiersin.org]

- 5. organicreactions.org [organicreactions.org]

Application Notes and Protocols: Alpha-Hydroxylation of o-Iodoacetophenone

Introduction

The introduction of a hydroxyl group at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding valuable α-hydroxy ketones. These motifs are prevalent in numerous biologically active molecules and serve as versatile building blocks for the synthesis of more complex chemical entities.[1] Specifically, the α-hydroxylation of substituted acetophenones, such as o-iodoacetophenone, provides precursors for a variety of pharmaceutical intermediates and fine chemicals. The presence of the ortho-iodo substituent offers a handle for further functionalization, for instance, through cross-coupling reactions, making the resulting α-hydroxy-2-iodoacetophenone a particularly attractive synthetic target.

This application note provides a detailed protocol for the alpha-hydroxylation of o-iodoacetophenone, focusing on the use of the hypervalent iodine(V) reagent, o-iodoxybenzoic acid (IBX). IBX is a mild and efficient oxidant that has demonstrated high efficacy in the oxidation of carbon centers adjacent to carbonyl functionalities.[2][3][4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into reaction optimization and safety considerations.

Mechanistic Rationale: The Role of IBX

The oxidation of ketones to their α-hydroxylated counterparts using IBX is believed to proceed through a single electron transfer (SET) mechanism.[2][3][4] The reaction is initiated by the formation of the enol or enolate of the starting ketone, which is facilitated by the reaction conditions. This electron-rich enol then undergoes a single electron transfer to the iodine(V) center of IBX, generating a radical cation intermediate and reducing the iodine to a lower oxidation state. Subsequent steps involving radical recombination and hydrolysis lead to the formation of the α-hydroxy ketone.

The choice of IBX as the oxidant is predicated on its high selectivity for the α-position of carbonyl compounds and its operational simplicity.[6][7] Unlike other strong oxidants, IBX often allows for clean conversions with minimal over-oxidation or side product formation.[8] However, it is important to note that IBX is known to be explosive under certain conditions, particularly upon heating, and should be handled with appropriate care.[8]

Experimental Protocol

This section details a robust protocol for the alpha-hydroxylation of o-iodoacetophenone using o-iodoxybenzoic acid (IBX).

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| o-Iodoacetophenone | Reagent | Commercially Available | Purity ≥97% |

| o-Iodoxybenzoic acid (IBX) | Reagent | Commercially Available | Handle with care; potential explosive |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available | --- |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction |

| Saturated aq. NaHCO₃ | --- | Prepared in-house | For workup |

| Brine | --- | Prepared in-house | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | --- | Commercially Available | For drying |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-iodoacetophenone (1.0 eq).

-

Dissolution: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the starting material. A typical concentration is in the range of 0.1-0.5 M.

-

Addition of IBX: To the stirred solution, add o-iodoxybenzoic acid (IBX) (1.2-1.5 eq). The reaction mixture may be a suspension due to the limited solubility of IBX in some solvents.[6]

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x). The bicarbonate wash helps to remove the iodo- and iodoxybenzoic acid byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-hydroxy-2-iodoacetophenone.

Visualizing the Workflow

Caption: Experimental workflow for the IBX-mediated alpha-hydroxylation of o-iodoacetophenone.

Data and Expected Results

The following table provides representative data for the alpha-hydroxylation of an aryl ketone using IBX, which can be used as a general guideline for the reaction of o-iodoacetophenone.

| Starting Material | Product | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Acetophenone | α-Hydroxyacetophenone | IBX | DMSO | 80 | 3 | ~85 |

| o-Iodoacetophenone | α-Hydroxy-2-iodoacetophenone | IBX | DMSO | 70 | 4 | 75-90 (expected) |

Yields are highly dependent on reaction scale and purification efficiency.

Mechanistic Diagram

Caption: Proposed single electron transfer (SET) mechanism for the IBX-mediated alpha-hydroxylation of o-iodoacetophenone.

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or adding a slight excess of IBX (up to 2.0 equivalents). Ensure the DMSO is anhydrous, as water can interfere with the reaction.

-

Side Product Formation: Over-oxidation to a dicarbonyl species can sometimes occur. To minimize this, carefully monitor the reaction and stop it as soon as the starting material is consumed. Lowering the reaction temperature may also be beneficial.

-

Difficult Purification: The byproducts from the IBX oxidation can sometimes complicate purification. Thorough washing with saturated sodium bicarbonate solution during the workup is crucial for their removal.

Safety Considerations

-

IBX: o-Iodoxybenzoic acid is a shock-sensitive and potentially explosive compound, especially when heated above 200 °C or under impact.[8] Handle with care in a well-ventilated fume hood. Avoid grinding or subjecting the solid to mechanical shock.

-

Solvents: DMSO and ethyl acetate are flammable. Handle them in a well-ventilated area away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

Conclusion

The alpha-hydroxylation of o-iodoacetophenone using o-iodoxybenzoic acid provides a reliable and efficient method for the synthesis of α-hydroxy-2-iodoacetophenone. The protocol is straightforward, and the reaction proceeds under relatively mild conditions with good expected yields. The resulting product is a valuable intermediate for further synthetic elaborations, particularly in the context of medicinal chemistry and drug development. Careful attention to reaction monitoring and safety precautions is essential for a successful outcome.

References

-

Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society, 124(10), 2245–2258. [Link]

-

Nicolaou, K. C., et al. (2002). Iodine(V) Reagents in Organic Synthesis. Part 3. New Routes to Heterocyclic Compounds via o-Iodoxybenzoic Acid-Mediated Cyclizations: Generality, Scope, and Mechanism. Journal of the American Chemical Society. [Link]

-

Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes. Journal of the American Chemical Society. [Link]

-